molecular formula C15H18O4 B3281205 Diethyl 1-phenylcyclopropane-1,2-dicarboxylate CAS No. 731-06-6

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate

Cat. No. B3281205
CAS RN: 731-06-6
M. Wt: 262.3 g/mol
InChI Key: SVVWPXSXQNBLQQ-UHFFFAOYSA-N
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Description

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate (DPC) is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of cyclopropane-containing compounds, which have been shown to exhibit diverse biological activities.

Scientific Research Applications

Catalysis and Synthesis

Diethyl 1-phenylcyclopropane-1,2-dicarboxylate is utilized in catalysis and synthetic chemistry. A study by Liu et al. (2016) demonstrated its use in a Sc(OTf)3-catalyzed [3 + 3] cycloaddition reaction, forming 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities (Liu et al., 2016). Additionally, AlCl3-promoted highly regio- and diastereoselective [3 + 2] cycloadditions involving diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates have been reported, which resulted in the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates in varying yields (Yang et al., 2011).

Antimicrobial Properties

Research has explored the antimicrobial properties of cyclohexane derivatives, including compounds similar to this compound. A study by Shoaib (2019) investigated the antibacterial and antifungal properties of a cyclohexane tosyloxyimine derivative, finding it effective against Gram-negative bacteria and certain yeasts (Shoaib, 2019).

Polymer Chemistry

In polymer chemistry, compounds like this compound have been used as monomers. For instance, Alupei and Ritter (2001) studied the chemical and enzymatic hydrolyses of 1,1-diethoxycarbonyl-2-vinylcyclopropane, leading to the synthesis of new 1,1-disubstituted 2-vinylcyclopropane monomers (Alupei & Ritter, 2001).

Ethylene Biosynthesis in Plants

In plant science, derivatives of cyclopropane, like 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role in ethylene biosynthesis, a vital plant hormone. Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants, highlighting its importance in ethylene responses and potential agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

properties

IUPAC Name

diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVWPXSXQNBLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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